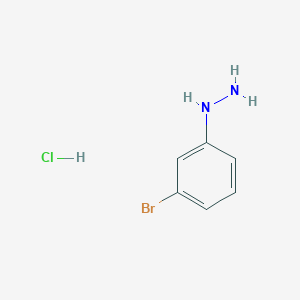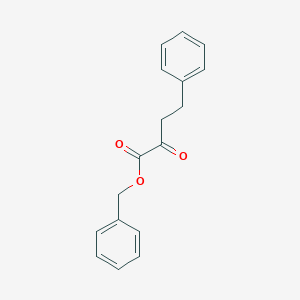
(アセチルメチレン)トリフェニルホスホラン
概要
説明
(Acetylmethylene)triphenylphosphorane, also known as 1-(triphenylphosphoranylidene)-2-propanone, is a chemical compound with the molecular formula C21H19OP. It is widely used in organic synthesis, particularly as a Wittig reagent. This compound is known for its role in the synthesis of functionalized pyrrolidines and cyclobutanones, and it plays a crucial role in asymmetric allylboration for enantioselective synthesis of various compounds .
科学的研究の応用
(Acetylmethylene)triphenylphosphorane has a wide range of scientific research applications :
Chemistry: It is used as a Wittig reagent in the synthesis of functionalized pyrrolidines and cyclobutanones. It also plays a role in asymmetric allylboration for enantioselective synthesis.
Biology: The compound is employed in the preparation of 1,2-dioxanes with antitrypanosomal activity and amphibian pyrrolizidine alkaloids through allylic aminations.
Industry: (Acetylmethylene)triphenylphosphorane is used in Domino Suzuki/Heck coupling reactions to prepare fluorenylidenes, which are important intermediates in the production of various industrial chemicals.
作用機序
Target of Action
(Acetylmethylene)triphenylphosphorane, also known as 1-(Triphenylphosphoranylidene)propan-2-one, is primarily used as a Wittig reagent in synthetic chemistry . The primary targets of this compound are carbonyl compounds such as aldehydes and ketones, where it is used to introduce a methylene or a substituted methylene group .
Mode of Action
The compound interacts with its targets through a process known as the Wittig reaction . In this reaction, (Acetylmethylene)triphenylphosphorane reacts with a carbonyl compound to form a betaine intermediate , which then undergoes a series of rearrangements to form a phosphonium ylide . This ylide can then react with another molecule of the carbonyl compound to form an alkene .
Biochemical Pathways
The Wittig reaction involving (Acetylmethylene)triphenylphosphorane can lead to the synthesis of various functionalized benzenes and cyclobutanones . These compounds can be involved in various biochemical pathways, depending on their specific structures and functional groups.
Pharmacokinetics
It is known to besoluble in chloroform and slightly soluble in methanol , which could potentially affect its distribution and elimination if it were to be used in a biological context.
Result of Action
The primary result of the action of (Acetylmethylene)triphenylphosphorane is the formation of alkenes from carbonyl compounds . These alkenes can then be further reacted to form a wide variety of other compounds, depending on the specific conditions and reagents used.
Action Environment
The efficacy and stability of (Acetylmethylene)triphenylphosphorane can be influenced by various environmental factors. For example, it is known to be air-sensitive , meaning that it can degrade upon exposure to air. Additionally, the presence of trace water can play a pivotal role in the construction of the natural carbonylated 2,3-dihydro-1H-indene cores .
生化学分析
Biochemical Properties
(Acetylmethylene)triphenylphosphorane plays a vital role in biochemical reactions. It is used as a reactant in the preparation of 1,2-dioxanes with antitrypanosomal activity
Molecular Mechanism
(Acetylmethylene)triphenylphosphorane’s mechanism of action at the molecular level involves its role as a Wittig reagent. It participates in the Wittig reaction, a chemical reaction used to synthesize alkenes from aldehydes or ketones using a triphenyl phosphonium ylide
準備方法
Synthetic Routes and Reaction Conditions: (Acetylmethylene)triphenylphosphorane is typically synthesized from chloroacetone and triphenylphosphine. The process involves the following steps :
- A solution of 1-chloropropan-2-one in chloroform is added dropwise to a solution of triphenylphosphine in chloroform under nitrogen.
- The mixture is stirred at 70°C for 12 hours, resulting in the formation of a phosphonium salt.
- The phosphonium salt is filtered, washed with ethyl acetate, and dried under vacuum.
- The dried phosphonium salt is suspended in a mixture of water and methanol, and aqueous sodium hydroxide is added until a pH between 7 and 8 is reached.
- The mixture is stirred vigorously, and the phosphorane precipitate is filtered, washed with water, and dried under vacuum.
- The final product is recrystallized from ethyl acetate and dried under vacuum to obtain (acetylmethylene)triphenylphosphorane as a white solid.
Industrial Production Methods: The industrial production of (acetylmethylene)triphenylphosphorane follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: (Acetylmethylene)triphenylphosphorane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the phosphorus atom.
Substitution: It can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or alkanes.
類似化合物との比較
(Carbomethoxymethylene)triphenylphosphorane: Similar to (acetylmethylene)triphenylphosphorane, this compound is also used as a Wittig reagent in organic synthesis.
(Formylmethylene)triphenylphosphorane: Another Wittig reagent with similar applications in the synthesis of alkenes.
Uniqueness: (Acetylmethylene)triphenylphosphorane is unique due to its specific structure and reactivity, which make it particularly useful in the synthesis of functionalized pyrrolidines and cyclobutanones. Its ability to participate in asymmetric allylboration for enantioselective synthesis further distinguishes it from other similar compounds.
特性
IUPAC Name |
1-(triphenyl-λ5-phosphanylidene)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19OP/c1-18(22)17-23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAANTNXREIRLCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60162572 | |
| Record name | 2-Propanone, triphenylphosphoranylidene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60162572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1439-36-7 | |
| Record name | 1-(Triphenylphosphoranylidene)-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanone, triphenylphosphoranylidene- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001439367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Acetylmethylene)triphenylphosphorane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407394 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propanone, triphenylphosphoranylidene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60162572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(triphenylphosphoranylidene)acetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.435 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4,5,6,7,11,12,13,14,14,15,15-dodecachloropentacyclo[9.2.1.14,7.02,10.03,8]pentadeca-5,12-diene](/img/structure/B28952.png)



![N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide](/img/structure/B28968.png)







